(2E,6E)-2,6-dimethylocta-2,6-dienedial
Overview
Description
(2E,6E)-2,6-dimethylocta-2,6-dienedial is an organic compound that belongs to the family of aldehydes It is characterized by its unique structure, which includes a conjugated system of double bonds and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-dimethylocta-2,6-dienedial typically involves the oxidation of geraniol or geranial. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of geraniol using metal catalysts such as palladium or platinum. The process involves the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-dimethylocta-2,6-dienedial undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are used under anhydrous conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,6E)-2,6-dimethylocta-2,6-dienedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-dimethylocta-2,6-dienedial involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of enzyme activities and signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Geraniol: A precursor in the synthesis of (2E,6E)-2,6-dimethylocta-2,6-dienedial, known for its pleasant floral aroma.
Geranial: An isomer of this compound with similar chemical properties.
Citral: A mixture of geranial and neral, used in the fragrance and flavor industry.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its conjugated system of double bonds and aldehyde functional group make it a versatile compound in various chemical transformations and applications.
Properties
IUPAC Name |
(2E,6E)-2,6-dimethylocta-2,6-dienedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(6-7-11)4-3-5-10(2)8-12/h5-8H,3-4H2,1-2H3/b9-6+,10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHWFPUCRVCMRY-TXFIJWAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=O)CCC=C(C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=O)/CC/C=C(\C)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901032253 | |
Record name | 8-Oxogeranial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80054-40-6 | |
Record name | (2E,6E)-2,6-Dimethyl-2,6-octadienedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80054-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Oxogeranial | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901032253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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